1,5-Anhydroglucitol

Diabetes Biomarkers Glycemic Variability Postprandial Hyperglycemia

1,5-Anhydroglucitol (1,5-AG), also known as 1,5-anhydro-D-glucitol or 1-deoxy-D-glucopyranose, is a naturally occurring monosaccharide and a metabolically inert analog of D-glucose. It is found in a variety of dietary sources and is present in human cerebrospinal fluid and blood plasma.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 154-58-5
Cat. No. B013492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydroglucitol
CAS154-58-5
Synonyms1,5-anhydro-D-glucitol
1,5-anhydro-D-sorbitol
1,5-anhydroglucitol
1,5-anhydrosorbitol
1,5-sorbitan
1-deoxy-D-glucopyranose
1-deoxy-D-glucose
1-deoxyglucose
aceritol
D-glucitol, 1,5-anhydro-
D-glucose, 1-deoxy-
polygalitol
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
InChIKeyMPCAJMNYNOGXPB-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydroglucitol (CAS 154-58-5): A Metabolically Inert Glucose Analog for Glycemic Variability Biomarker Research


1,5-Anhydroglucitol (1,5-AG), also known as 1,5-anhydro-D-glucitol or 1-deoxy-D-glucopyranose, is a naturally occurring monosaccharide and a metabolically inert analog of D-glucose [1]. It is found in a variety of dietary sources and is present in human cerebrospinal fluid and blood plasma . Its serum concentration remains stable under normoglycemic conditions but decreases significantly when blood glucose levels exceed the renal threshold for glucose reabsorption, making it a unique biomarker for short-term glycemic excursions [2]. This compound is primarily procured for use as a reference standard in analytical assays, as a research reagent for investigating glycemic control, and for the development of diagnostic tools for diabetes mellitus.

Why 1,5-Anhydroglucitol Cannot Be Substituted with Other Glycemic Biomarkers or Structurally Similar Analogs


The procurement of 1,5-Anhydroglucitol for research and clinical applications is not interchangeable with other glycemic biomarkers like glycated albumin, fructosamine, or HbA1c due to its unique and quantifiably different kinetic profile and physiological determinant. While HbA1c reflects average glycemia over 2-3 months and glycated albumin/fructosamine reflect ~2-3 weeks, 1,5-AG responds rapidly to blood glucose changes over a window of 1-2 weeks, specifically reflecting postprandial hyperglycemic excursions and short-term glycemic variability [1]. This difference is not merely temporal; its serum concentration is uniquely regulated by competitive inhibition of renal reabsorption by glucose, a mechanism distinct from the glycation processes that produce HbA1c and glycated albumin [2]. Furthermore, substitution with structurally similar anhydroglucitols (e.g., 1,4- or 1,6-anhydro isomers) would be scientifically invalid for in vivo studies, as these analogs lack the identical biological handling and renal threshold behavior of the 1,5-isomer, which is the established endogenous biomarker. The quantitative evidence below demonstrates why 1,5-AG provides information not captured by alternative markers.

1,5-Anhydroglucitol: Comparative Quantitative Evidence for Scientific Selection


1,5-AG vs. HbA1c: Superior Correlation with Short-Term Glycemic Excursions and Postprandial Hyperglycemia

1,5-Anhydroglucitol demonstrates a quantifiably different temporal relationship with glycemic changes compared to the standard long-term marker, HbA1c. While HbA1c provides an integrated measure of average blood glucose over 2-3 months, 1,5-AG reflects glycemic changes over a 1-2 week period, enabling the detection of postprandial hyperglycemic excursions that are often missed by HbA1c measurements in patients with otherwise 'good' control [1]. A 2025 study demonstrated that incorporating 1,5-AG measurements alongside HbA1c improves the prediction of a patient's glycemic risk index by providing additional credit for both hyperglycemic peaks and troughs [2].

Diabetes Biomarkers Glycemic Variability Postprandial Hyperglycemia

Analytical Method Selection: HPAEC-PAD Provides Superior Precision and Specificity Over Micro-Enzymatic Assay for Serum 1,5-AG Quantification

A direct head-to-head comparison between a micro-enzymatic assay and a high-performance anion-exchange chromatographic method with pulsed amperometric detection (HPAEC-PAD) for quantifying serum 1,5-anhydroglucitol revealed significant differences in analytical performance [1]. At a clinically relevant concentration of 40 µmol/L, the HPAEC-PAD method demonstrated superior intra-assay precision (9.8% CV vs. 11.8% CV) and inter-assay precision (9.2% CV vs. 13.0% CV) compared to the enzyme assay [1]. Critically, the recovery of spiked 1,5-AG in serum samples was significantly higher and more consistent with HPAEC-PAD (102 ± 8%) compared to the enzyme assay (74 ± 15%) [1].

Analytical Chemistry Assay Validation Method Comparison

Commercial Assay Comparability: GlycoMark and Determiner-L Assays Show High Agreement for Serum 1,5-AG Measurement

In a direct comparison of two commercial assays for serum 1,5-AG, the GlycoMark assay and the Determiner-L assay (Kyowa Medex) demonstrated high agreement and comparable performance [1]. The intra- and inter-assay coefficients of variation (CV) for the GlycoMark assay were 0.7% and 2.7%, respectively, while the Determiner-L assay showed CVs of 1.9% and 5.1% [1]. The study concluded that the two assays are comparable, and the GlycoMark assay is largely robust to freeze-thaw effects [1].

Clinical Chemistry Assay Standardization Method Comparison

1,5-AG Serum Levels in Type 2 Diabetes: A Quantifiable Diagnostic Decrement Compared to Healthy Controls

In a cohort study of 100 Vietnamese participants (50 with type 2 diabetes (T2D) and 50 healthy controls), serum 1,5-AG levels were significantly decreased in the T2D group [1]. The mean serum 1,5-AG concentration in T2D patients was 10.91 ± 6.53 µg/mL, compared to 26.83 ± 9.98 µg/mL in healthy controls [1]. This represents a quantifiable diagnostic decrement of 15.92 µg/mL (a 59.3% reduction) in the diabetic state, highlighting the magnitude of the biomarker's response.

Diabetes Diagnosis Biomarker Validation Clinical Utility

Correlation of Serum 1,5-AG with Established Glycemic Markers: A Quantified Inverse Relationship

In the same Vietnamese cohort study, serum 1,5-AG levels demonstrated a significant negative correlation with established markers of hyperglycemia [1]. The Pearson correlation coefficients (r) were -0.591 for HbA1c, -0.431 for fasting blood glucose, and -0.482 for fructosamine, all with p<0.001 [1]. This inverse relationship is mechanistically consistent with the competitive renal reabsorption model, where higher glucose levels lead to lower 1,5-AG levels.

Glycemic Control Correlation Studies Biomarker Validation

High-Impact Application Scenarios for Procuring 1,5-Anhydroglucitol in Research and Development


Developing and Validating Next-Generation Assays for Short-Term Glycemic Variability

As evidenced by direct assay comparisons, 1,5-AG is a well-characterized analyte for which multiple validated detection methods exist. Procurement of high-purity 1,5-AG is essential for use as a primary reference standard in the development and validation of new diagnostic assays (e.g., novel enzymatic, chromatographic, or biosensor-based methods). The known performance benchmarks for existing assays (e.g., HPAEC-PAD precision of 9.2% inter-assay CV [1] and GlycoMark assay CVs [2]) provide a clear target for demonstrating improved or equivalent analytical performance in new method development.

Investigating Postprandial Hyperglycemia and Short-Term Glycemic Excursions in Clinical Research

For clinical studies focused on the pathophysiology or therapeutic management of postprandial hyperglycemia and glycemic variability, 1,5-AG is a critical research tool. Its unique 1-2 week reflection window and sensitivity to glucose excursions above the renal threshold [3] provide information not captured by HbA1c. Procuring 1,5-AG as a reference standard enables the accurate quantification of this biomarker in patient samples, allowing researchers to correlate its levels with outcomes such as cardiovascular event risk or beta-cell function [4].

Large-Scale Epidemiological Studies and Biobank Analyses of Glycemic Control

Given the demonstrated comparability of commercial 1,5-AG assays [2] and the robust stability of the analyte in stored serum samples (e.g., stability demonstrated through freeze-thaw cycles [2]), 1,5-AG is an excellent candidate for retrospective analysis in large epidemiological cohorts and biobanks. Procurement of 1,5-AG for use as a calibrator or quality control material enables the addition of a short-term glycemic variability dimension to existing datasets, potentially uncovering new associations between glucose dynamics and long-term health outcomes, as evidenced by its correlation with established markers [5].

Technical Documentation Hub

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